molecular formula C14H11N3OS B2986145 N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide CAS No. 1353966-13-8

N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide

Cat. No.: B2986145
CAS No.: 1353966-13-8
M. Wt: 269.32
InChI Key: HJKUMIZHZLYEOA-UHFFFAOYSA-N
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Description

N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide (CAS 1353966-13-8) is a high-purity chemical compound offered for scientific research and development. With a molecular formula of C 14 H 11 N 3 OS and a molecular weight of 269.32 g/mol, this compound features a distinctive hybrid structure combining isoquinoline and 5-methylthiazole pharmacophores . The integration of the thiazole ring is of significant interest in medicinal chemistry, as this moiety is a privileged structure found in numerous FDA-approved drugs and bioactive molecules. Thiazole-containing compounds are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects . Recent scientific literature highlights that novel compounds incorporating the 5-methylthiazole moiety are being actively investigated for their anti-inflammatory properties, with some demonstrating potent and selective inhibition of cyclooxygenase-1 (COX-1) . This suggests potential research applications for this compound in developing new therapeutic agents and studying inflammatory pathways. This product is strictly for research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use. The compound is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Recommended precautions include washing thoroughly after handling, wearing protective gloves/eye protection, and not eating or drinking in areas of use.

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)isoquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-9-8-16-14(19-9)17-13(18)12-11-5-3-2-4-10(11)6-7-15-12/h2-8H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKUMIZHZLYEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide typically involves the reaction of 5-methylthiazole with isoquinoline-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a broader class of thiazole-isoquinoline hybrids. Key structural analogs include:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol)
N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide C₁₄H₁₁N₃OS 5-methylthiazole, isoquinoline 269.32
N-(4-Pyridinyl)isoquinoline-1-carboxamide C₁₅H₁₁N₃O Pyridine ring instead of thiazole 249.27
N-(Benzothiazol-2-yl)isoquinoline-1-carboxamide C₁₇H₁₁N₃OS Benzothiazole instead of methylthiazole 313.35

Key Observations :

  • Benzothiazole analogs increase aromaticity and molecular weight, which may enhance hydrophobic interactions in biological systems.

Physicochemical Properties

Property This compound N-(4-Pyridinyl)isoquinoline-1-carboxamide
LogP (Predicted) 2.8 2.1
Water Solubility Low (thiazole contributes to hydrophobicity) Moderate (pyridine enhances polarity)
Hydrogen Bond Donors 1 1

Notes:

  • The methylthiazole group increases lipophilicity compared to pyridine analogs, which could improve membrane permeability but reduce aqueous solubility .

Comparison with Clinical Candidates :

  • Bosutinib (C₂₆H₂₉Cl₂N₅O₃): A larger, more complex molecule with proven kinase inhibitory activity, highlighting the need for additional functional groups in the target compound for therapeutic efficacy.

Biological Activity

N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound combines a thiazole ring with an isoquinoline moiety. This unique structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been observed to inhibit the activity of certain enzymes involved in cell proliferation, suggesting potential anticancer properties. The compound may also modulate inflammatory pathways, contributing to its bioactive profile.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and altering key regulatory proteins involved in cell survival and death mechanisms.

Case Study:
In a study involving human cervical cancer cells (Ca Ski), the compound demonstrated an IC50 value indicating effective inhibition of cell growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains, although further research is needed to elucidate the full spectrum of its antimicrobial potential.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-(5-Methylthiazol-2-yl)benzamideThiazole ring + BenzeneModerate anticancer activity
N-(5-Methylthiazol-2-yl)pyridine-2-carboxamideThiazole ring + PyridineAntimicrobial activity
N-(5-Methylthiazol-2-yl)quinoline-2-carboxamideThiazole ring + QuinolineAnticancer and anti-inflammatory

This table highlights how variations in structure can influence biological activity, emphasizing the potential of this compound as a lead compound for further drug development.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies have shown that modifications in the thiazole or isoquinoline portions can significantly affect the biological efficacy of the compound. For instance, substituents on the thiazole ring can enhance or diminish its ability to interact with biological targets .

Q & A

Q. What are the key synthetic routes for preparing N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide?

The synthesis typically involves coupling a substituted isoquinoline-1-carboxylic acid derivative with 5-methylthiazol-2-amine. A common method includes:

  • Step 1 : Activation of the carboxylic acid group (e.g., using coupling agents like EDCI/HOBt in DMF or THF).
  • Step 2 : Reaction with 5-methylthiazol-2-amine under reflux conditions (60–80°C, 6–12 hours) to form the carboxamide bond.
  • Step 3 : Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) .
    Validation : Confirm the structure using 1H^1H and 13C^{13}C NMR to detect characteristic peaks (e.g., thiazole C-H at δ 7.2–7.5 ppm, isoquinoline aromatic protons at δ 8.0–9.0 ppm) and LC-MS for molecular ion verification .

Q. How can researchers verify the purity and identity of this compound?

  • Analytical Methods :
    • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; retention time correlates with polarity.
    • Elemental Analysis : Confirm %C, %H, %N against theoretical values (e.g., C16_{16}H13_{13}N3_{3}OS requires C 63.35%, H 4.32%, N 13.85%).
    • Spectroscopy : IR to detect carboxamide C=O (~1650 cm1^{-1}) and thiazole C-S (~680 cm1^{-1}) .

Q. What solvents and conditions are optimal for solubility studies?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM, chloroform). For biological assays:

  • Prepare stock solutions in DMSO (10 mM) and dilute in buffer (e.g., PBS, pH 7.4) to avoid precipitation.
  • Critical Note : Monitor DMSO concentration (<1% v/v) to prevent cellular toxicity in in vitro models .

Q. What preliminary assays are recommended to evaluate bioactivity?

  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculation.
  • Data Interpretation : Compare activity to positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves .

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in this compound?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DMSO/EtOH). Use SHELXL for refinement, focusing on:
    • Bond angles/lengths (e.g., C=O bond ~1.23 Å, C-S bond ~1.72 Å).
    • Torsional angles to confirm planarity of the isoquinoline-thiazole system.
  • Challenges : Disorder in the methylthiazole moiety may require constrained refinement .

Q. What strategies address contradictions in biological activity data?

  • Case Example : If antimicrobial activity varies between studies:
    • Variable Control : Standardize inoculum size (e.g., 1×105^5 CFU/mL) and incubation time (18–24 hours).
    • Mechanistic Follow-up : Perform time-kill assays or membrane permeability tests (SYTOX Green uptake) to distinguish static vs. cidal effects .

Q. How to design SAR studies for derivatives of this compound?

  • Core Modifications :
    • Isoquinoline Ring : Introduce electron-withdrawing groups (NO2_2, Cl) at C-3/C-4 to enhance electrophilicity.
    • Thiazole Moiety : Replace 5-methyl with bulkier substituents (e.g., phenyl, CF3_3) to probe steric effects.
  • Synthetic Pathway : Use Ullmann coupling for aryl substitutions or click chemistry for triazole linkages .

Q. What advanced techniques characterize degradation products under stress conditions?

  • Forced Degradation : Expose to acid (0.1 M HCl), base (0.1 M NaOH), oxidant (3% H2_2O2_2), and UV light.
  • Analysis :
    • LC-HRMS : Identify fragments (e.g., cleavage of the carboxamide bond at m/z 215.08).
    • Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics .

Q. How to resolve discrepancies between computational and experimental logP values?

  • Experimental logP : Determine via shake-flask method (octanol/water partitioning).
  • Computational Adjustments : Use QSPR models (e.g., ALOGPS) with corrections for hydrogen-bond donor/acceptor counts.
  • Critical Factor : Account for ionization (pKa ~3.5 for the carboxamide group) in physiological pH ranges .

Q. What orthogonal methods validate target engagement in mechanistic studies?

  • Biophysical : Surface plasmon resonance (SPR) to measure binding affinity (KD_D) to purified enzymes (e.g., kinases).
  • Cellular : Thermal shift assay (CETSA) to confirm target stabilization in lysates.
  • Correlation : Cross-validate with siRNA knockdown or CRISPR-Cas9 gene editing to link activity to specific pathways .

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